N-(5-bromo-2-chloro-3-pyridyl)-N'-[3-(trifluoromethyl)phenyl]urea
Overview
Description
N-(5-bromo-2-chloro-3-pyridyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as BPU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPU is a potent inhibitor of several protein kinases and has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties.
Scientific Research Applications
Chemistry Applications
Silver Complexes and Ag⋯halogen Interaction : Silver(I) complexes using N-4-halophenyl-N'-4-pyridyl ureas demonstrate significant Ag⋯halogen interactions, which are crucial in crystal structures. These interactions exhibit a consistent pattern across different halogens (Chandran, Thakuria, & Nangia, 2008) Chandran et al., 2008.
Cytokinin Activity : N-phenyl-N'-(4-pyridyl)urea derivatives have been studied for cytokinin activity, a class of plant hormones, with certain derivatives showing promising results in bioassays (Takahashi et al., 1978) Takahashi et al., 1978.
Synthesis of Key Intermediates in Antitumor Agents : Compounds like N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl) urea serve as key intermediates in synthesizing antitumor agents, indicating their significance in drug development (Yan Feng-mei & Liu He-qin, 2009) Yan Feng-mei & Liu He-qin, 2009.
Medicinal Chemistry Applications
DNA Binding and Urease Inhibition : Studies on compounds like 3-(3-Bromo-5 chloro-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone show DNA binding capabilities and urease inhibition, indicating potential biomedical applications (Rasool et al., 2021) Rasool et al., 2021.
Synthesis and Biological Evaluation for Anticancer Activity : Synthesis of derivatives such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea and their evaluation against cancer cell lines show promising anticancer properties, highlighting the importance of these compounds in cancer research (Jian Feng et al., 2020) Jian Feng et al., 2020.
Inhibitors of Gene Expression : Compounds like N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide demonstrate the ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, suggesting potential therapeutic applications (Palanki et al., 2000) Palanki et al., 2000.
properties
IUPAC Name |
1-(5-bromo-2-chloropyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF3N3O/c14-8-5-10(11(15)19-6-8)21-12(22)20-9-3-1-2-7(4-9)13(16,17)18/h1-6H,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJFMVIUOZFPHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(N=CC(=C2)Br)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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